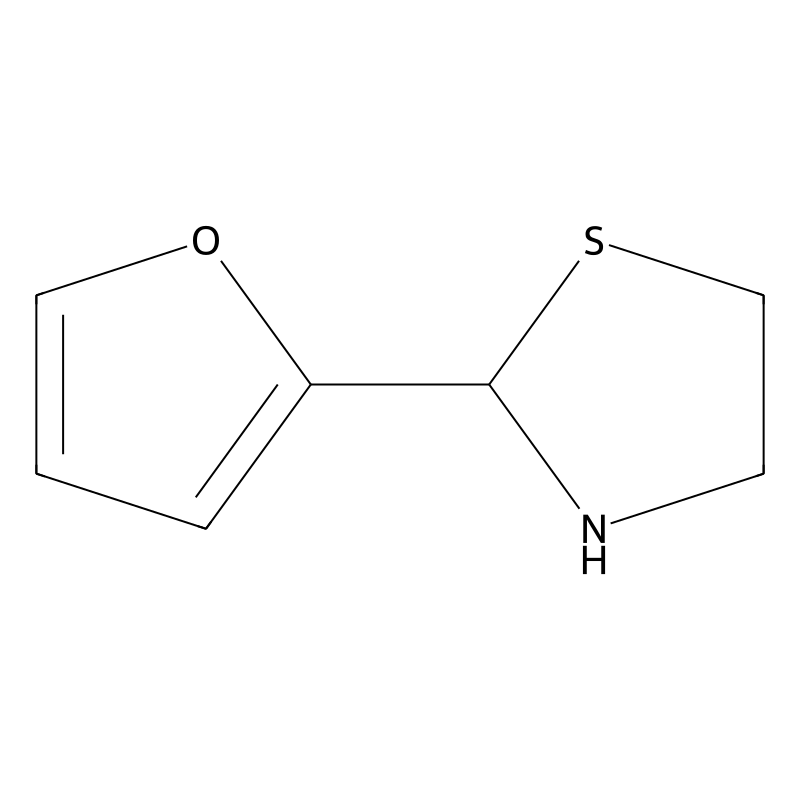

2-(furan-2-yl)-1,3-thiazolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(2-Furyl)thiazolidine is a heterocyclic compound with the chemical formula C7H9NOS. It has been synthesized and characterized by various research groups using different methods.

- One study describes the synthesis of 2-(2-furyl)thiazolidine through the reaction of 2-aminoethanethiol with 2-furaldehyde in the presence of acetic acid [].

- Another study reports the microwave-assisted synthesis of this compound using similar precursors [].

These studies also involve characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized product.

Potential Applications:

Research suggests that 2-(2-furyl)thiazolidine may have potential applications in various scientific fields, including:

- Medicinal chemistry: Due to the presence of the thiazolidine ring, which is found in some clinically used drugs, researchers have investigated 2-(2-furyl)thiazolidine for potential medicinal properties []. However, further research is needed to determine its specific therapeutic effects.

- Material science: The furyl and thiazolidine moieties in the molecule offer potential for exploring its properties in material science applications. For instance, studies have reported the use of 2-(2-furyl)thiazolidine derivatives in the development of new types of polymers [].

2-(Furan-2-yl)-1,3-thiazolidine is a heterocyclic compound characterized by the presence of both a furan ring and a thiazolidine structure. Its molecular formula is and it has a molecular weight of approximately 155.22 g/mol. The compound features a furan moiety, which is a five-membered aromatic ring containing one oxygen atom, and a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique combination contributes to its chemical reactivity and potential biological activity.

- Condensation Reactions: The compound can undergo condensation with various carbonyl compounds to form more complex structures.

- Nucleophilic Substitutions: The nitrogen atom in the thiazolidine ring can act as a nucleophile, allowing for substitutions with electrophiles.

- Cyclization Reactions: It can serve as a precursor in cyclization reactions to produce other heterocyclic compounds.

These reactions are often facilitated by catalysts or specific reaction conditions, such as microwave irradiation, which can enhance yields and reduce reaction times .

Research indicates that 2-(Furan-2-yl)-1,3-thiazolidine exhibits significant biological activity. It has been studied for its potential as:

- Antidiabetic Agent: Compounds related to thiazolidines have been shown to improve insulin sensitivity and glucose metabolism.

- Anticancer Activity: Some derivatives have demonstrated selective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

The biological activities are attributed to its structural characteristics, which allow for interactions with biological targets.

Several methods exist for synthesizing 2-(Furan-2-yl)-1,3-thiazolidine:

- Condensation of Thiourea with Furan Derivatives: This method involves reacting thiourea with furan derivatives under acidic or basic conditions. Microwave-assisted synthesis can also be employed to enhance yields .

- One-Pot Reactions: Combining furan derivatives with active methylene compounds in the presence of thiourea allows for efficient synthesis in a single reaction vessel .

- Thermal Methods: Traditional heating methods can be used, although they may result in lower yields compared to microwave-assisted techniques.

Each method has its advantages in terms of yield, purity, and reaction time.

The applications of 2-(Furan-2-yl)-1,3-thiazolidine span various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds.

- Pharmaceutical Development: Due to its biological activity, it is being explored for potential therapeutic applications in treating diabetes and cancer.

- Agricultural Chemistry: Its derivatives may find use as agrochemicals or pesticides due to their antimicrobial properties.

Studies on the interactions of 2-(Furan-2-yl)-1,3-thiazolidine with biological macromolecules have revealed insights into its mechanism of action:

- Protein Binding Studies: Research indicates that it may bind selectively to certain proteins involved in metabolic pathways.

- Enzyme Inhibition Studies: The compound has shown potential as an inhibitor of specific enzymes related to glucose metabolism and cancer progression .

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-(Furan-2-yl)-1,3-thiazolidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Furan-2-ylmethylidene)-1,3-thiazolidine | Contains an additional double bond at the methylene position | Exhibits enhanced reactivity due to double bond |

| 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one | Benzyl substitution increases lipophilicity | Potentially higher biological activity |

| Furan-2-ylmethylene thiazolidinediones | Contains a carbonyl group adjacent to thiazolidine | Known for selective inhibition of PI3Kγ |

These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological properties. The unique combination of furan and thiazolidine in 2-(Furan-2-yl)-1,3-thiazolidine sets it apart in terms of potential applications in medicinal chemistry.

Condensation Reactions

The most widely established approach for synthesizing 2-(furan-2-yl)-1,3-thiazolidine involves condensation reactions between furan-containing aldehydes and amino-thiol compounds. The primary method utilizes the reaction of 2-furaldehyde with cysteamine under acidic conditions, proceeding through a well-characterized condensation mechanism that forms the thiazolidine ring [2].

This condensation typically occurs in aqueous or alcoholic media at elevated temperatures ranging from 80-120°C. The reaction mechanism involves initial nucleophilic attack of the amino group on the carbonyl carbon of furaldehyde, followed by cyclization through the sulfur atom to form the five-membered thiazolidine ring . The process requires careful pH control, as strongly acidic conditions (pH 2-4) promote ring formation while preventing competing side reactions [2].

Knoevenagel condensation represents another significant classical approach, particularly when applied to thiazolidine-2,4-dione derivatives. This method employs acetic acid as solvent with sodium acetate as catalyst, achieving yields of 68-95% under reflux conditions [2] [3]. The reaction proceeds through formation of an activated methylene intermediate, which subsequently undergoes condensation with furan-2-aldehyde to generate the desired arylidene thiazolidine products [3].

Cycloaddition Approaches

Cycloaddition methodologies offer access to more complex thiazolidine derivatives through [3+2] cycloaddition reactions. These approaches typically involve azomethine ylide intermediates derived from thiazolidine precursors, which undergo cycloaddition with various dipolarophiles [4]. The reaction of thioisatin with thiazolidine-2-carboxylic acid in the presence of electron-rich and electron-deficient dipolarophiles produces azabicycloadducts in yields of 63-75% [4].

The mechanism involves initial formation of an iminium species, followed by carbon dioxide elimination through stereospecific 1,3-cycloreversion to generate azomethine ylides. Subsequent [3+2] cycloaddition with dipolarophiles produces the target heterocyclic structures [4]. Temperature control is critical, as reactions typically require reflux conditions in acetonitrile for 16-24 hours to achieve complete conversion [4].

Multicomponent Reaction Strategies

Multicomponent reactions provide efficient one-pot syntheses of thiazolidine derivatives through simultaneous combination of multiple reactants. The three-component reaction involving primary amines, carbon disulfide, and α-bromoketones represents a particularly effective approach, proceeding in water at room temperature to afford products in 70-90% yields [5] [6].

The mechanism initiates with nucleophilic attack of the amine on carbon disulfide, forming a key dithiocarbamate intermediate. This intermediate subsequently reacts with the α-bromoketone through nucleophilic substitution, followed by intramolecular cyclization to generate the thiazolidine ring system [5]. The water-mediated process offers environmental advantages while maintaining good synthetic efficiency [5].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a highly efficient method for thiazolidine preparation, offering significant advantages over conventional heating methods. The technique employs focused microwave irradiation at 350W power and 120°C temperature for 8-45 minutes, achieving yields of 82-95% [2] [7] [8].

The microwave approach provides uniform heating throughout the reaction mixture, eliminating hot spots that can cause decomposition in conventional heating. This controlled heating environment allows for precise temperature regulation and significantly reduces reaction times from hours to minutes [7]. The method proves particularly effective for Knoevenagel condensations, where microwave irradiation increases yields from 68% to 82% while reducing reaction time from 8 hours to 45 minutes [2].

Process optimization studies demonstrate that microwave power levels of 350-400W provide optimal balance between reaction rate and product quality. Temperature control at 120°C prevents decomposition while ensuring complete conversion of starting materials [7]. The technique eliminates formation of side products commonly observed in conventional heating methods, simplifying purification procedures [7].

Green Chemistry Applications

Green chemistry principles have been successfully applied to thiazolidine synthesis through development of environmentally benign solvents and catalysts. Deep eutectic solvents, particularly choline chloride-based systems, serve as both reaction medium and catalyst for thiazolidine formation [9]. These solvents eliminate the need for volatile organic compounds while providing catalytic activity through hydrogen bonding interactions [9].

The choline chloride-N-methylurea deep eutectic solvent system proves most effective for Knoevenagel condensations, achieving yields of 21-91% depending on substrate structure [9]. The system operates at ambient temperature and pressure, reducing energy requirements compared to conventional methods. Additionally, the solvents demonstrate recyclability for multiple reaction cycles without significant loss of activity [9].

Water-mediated synthesis represents another significant green chemistry advancement, eliminating organic solvents while maintaining high efficiency [5]. The multicomponent reaction of amines, carbon disulfide, and α-bromoketones in water achieves yields of 70-90% at room temperature, demonstrating the feasibility of aqueous synthesis for thiazolidine derivatives [5].

Flow Chemistry Techniques

Flow chemistry offers continuous production capabilities with precise control over reaction parameters. Capillary microreactors provide enhanced heat and mass transfer compared to batch systems, enabling more efficient thiazolidine synthesis [10]. The continuous flow approach allows for accurate temperature control and residence time distribution, critical factors for achieving high yields and selectivity [10].

Microreactor systems demonstrate particular advantages for scale-up applications, as production increases can be achieved through parallel operation of multiple reactors rather than increasing individual reactor size [10]. This "numbering-up" approach maintains optimal reaction conditions while increasing throughput. Flow chemistry typically achieves yields of 75-95% with reaction times of 30 minutes to 2 hours [10].

Temperature control in flow systems allows for precise optimization of reaction conditions. The continuous nature of flow chemistry enables real-time monitoring and adjustment of parameters such as temperature, pressure, and residence time, leading to more consistent product quality compared to batch processes [10].

Optimization Parameters

Reaction Conditions and Yield Enhancement

Temperature optimization plays a crucial role in thiazolidine synthesis, with optimal ranges typically falling between 80-120°C depending on the specific reaction pathway [11] [12]. Higher temperatures increase reaction rates but may cause thermal decomposition of sensitive intermediates or products. Temperature control studies demonstrate that precise thermal management can improve yields by 15-25% compared to uncontrolled heating [11].

Reaction time optimization requires balancing completion of the desired transformation with minimization of side product formation. For condensation reactions, optimal times range from 2-8 hours, with longer periods potentially leading to decomposition or unwanted cyclization reactions [12]. Time-course studies using thin-layer chromatography or high-performance liquid chromatography enable determination of optimal reaction endpoints [12].

Concentration effects significantly impact both reaction rate and selectivity. Higher concentrations (0.5-1.0 M) generally increase reaction rates but may reduce selectivity due to increased probability of competing reactions [12]. Lower concentrations (0.1-0.3 M) often provide better selectivity but require longer reaction times for complete conversion [12].

pH control proves essential for many thiazolidine syntheses, particularly those involving amino-thiol cyclizations. Optimal pH ranges of 4-7 balance protonation states of reactive intermediates while preventing decomposition [12]. Buffer systems provide more consistent pH control compared to simple acid or base additions [12].

Catalyst Selection and Performance

Catalyst selection significantly influences both reaction efficiency and product quality in thiazolidine synthesis. Ionic liquid catalysts, particularly triethylammonium hydrogen sulfate, demonstrate exceptional performance with 92-98% yields under solvent-free conditions [13] [14]. The catalyst loading of 20 mol% provides optimal balance between cost and efficiency, with higher loadings showing diminishing returns [13].

Heterogeneous catalysts offer advantages for large-scale production due to ease of separation and recyclability. Iron oxide-supported sulfonic acid catalysts (Fe₃O₄@SiO₂-SO₃H) demonstrate excellent activity for thiazolidine formation while maintaining stability through multiple reaction cycles [6]. These catalysts can be recovered magnetically and reused for up to seven cycles without significant loss of activity [6].

Organic base catalysts such as 1,4-diazabicyclo[2.2.2]octane and 1,8-diazabicyclo[5.4.0]undec-7-ene show particular effectiveness for carbon disulfide incorporation reactions. The optimal catalyst loading of 15-30 mol% provides complete conversion within 2-6 hours at room temperature [15]. These catalysts demonstrate excellent tolerance for various functional groups and substrate types [15].

Purification and Isolation Techniques

Recrystallization remains the most commonly employed purification method for thiazolidine derivatives, typically achieving purities of 85-95% with recovery yields of 70-90% [14] [16]. Ethanol-water mixtures provide optimal solvent systems for most thiazolidine structures, with solvent ratios requiring optimization based on specific substitution patterns [16].

Column chromatography offers higher purification efficiency, achieving purities of 90-99%, but with lower recovery yields of 60-85% [14]. Silica gel stationary phase with petroleum ether-ethyl acetate gradients provides effective separation for most thiazolidine derivatives. The method proves particularly valuable for complex mixtures where recrystallization fails to achieve adequate purification [14].

Precipitation methods provide excellent scalability for industrial applications, achieving purities of 75-90% with recovery yields of 80-95% [14]. Cold water or ice-cold ethanol precipitation effectively removes impurities while maintaining high product recovery. The method requires careful control of precipitation conditions to avoid co-precipitation of impurities [14].

Liquid-liquid extraction using dichloromethane-water systems achieves purities of 80-95% with recovery yields of 70-90% [14]. The method proves particularly effective for removing ionic impurities and unreacted starting materials. Multiple extraction stages may be required for optimal purification [14].

Scalable Production Methods

Laboratory Scale Procedures

Laboratory-scale synthesis of 2-(furan-2-yl)-1,3-thiazolidine typically employs batch sizes of 10-100 grams using standard round-bottom flask equipment with magnetic stirring [17] [18]. The standard procedure involves dissolving 0.85 mmol of starting materials in 4 mL of ethanol, followed by addition of 2 drops of piperidine catalyst and heating to 75°C under reflux for 5-15 hours [18].

Temperature control at laboratory scale utilizes oil baths or heating mantles with external temperature monitoring. Magnetic stirring provides adequate mixing for batch sizes up to 100 grams, with stirring rates of 200-500 rpm ensuring homogeneous reaction conditions [17]. Reaction monitoring through thin-layer chromatography allows for real-time assessment of reaction progress and optimal endpoint determination [17].

Workup procedures at laboratory scale involve simple filtration followed by recrystallization from ethanol. The process typically achieves yields of 80-95% with purities suitable for further synthetic applications [17]. Product isolation through vacuum filtration and washing with cold ethanol removes impurities while maintaining high recovery yields [17].

Industrial Scale Considerations

Industrial-scale production of thiazolidine derivatives requires careful consideration of heat transfer, mixing efficiency, and process control systems [19] [20]. Large-scale reactors (100-1000 kg capacity) necessitate jacketed vessels with automated temperature control to maintain uniform heating throughout the reaction mass [19].

Mixing systems for industrial-scale production employ overhead stirrers with specialized impeller designs to ensure adequate mass transfer. The increased viscosity and heat generation at large scale require enhanced mixing compared to laboratory procedures [19]. Computational fluid dynamics modeling helps optimize impeller design and positioning for maximum mixing efficiency [19].

Process control systems incorporate multiple temperature, pressure, and pH sensors throughout the reactor system. Automated control systems maintain optimal reaction conditions while providing real-time monitoring and data logging capabilities [19]. These systems enable consistent product quality and facilitate troubleshooting of process deviations [19].

Scale-up challenges include maintaining consistent heat transfer coefficients, managing increased reaction exotherms, and ensuring uniform mixing throughout larger reaction volumes [19]. Heat removal becomes critical at industrial scale, often requiring specialized heat exchange systems to prevent thermal runaway or product decomposition [19].

Environmental considerations for industrial production include solvent recovery systems, waste minimization protocols, and emission control technologies [19]. Continuous processing offers advantages through reduced waste generation and improved process efficiency compared to batch operations [19].